molecular formula C23H22FN5O2 B10914129 [1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(furan-2-ylmethyl)piperazin-1-yl]methanone

[1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(furan-2-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B10914129
M. Wt: 419.5 g/mol
InChI Key: BSBGKQKOEPFYRD-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of [1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE involves multiple steps, starting from the preparation of the pyrazolopyridine core. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl and furylmethyl positions.

    Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups.

Scientific Research Applications

[1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar compounds include other pyrazolopyridines and fluorophenyl derivatives. Compared to these, [1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Some similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and applications.

Properties

Molecular Formula

C23H22FN5O2

Molecular Weight

419.5 g/mol

IUPAC Name

[1-(2-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridin-4-yl]-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H22FN5O2/c1-16-13-18(19-14-25-29(22(19)26-16)21-7-3-2-6-20(21)24)23(30)28-10-8-27(9-11-28)15-17-5-4-12-31-17/h2-7,12-14H,8-11,15H2,1H3

InChI Key

BSBGKQKOEPFYRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C3=CC=CC=C3F)C(=O)N4CCN(CC4)CC5=CC=CO5

Origin of Product

United States

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